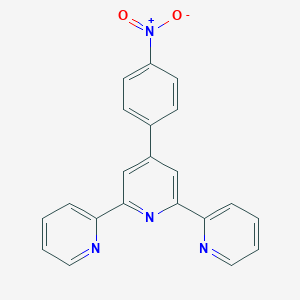

4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine

Description

BenchChem offers high-quality 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O2/c26-25(27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAKPUZCHMXDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine: Mechanism and Protocol

This technical guide provides an in-depth exploration of the synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine, a prominent member of the terpyridine family of ligands. Terpyridines are of significant interest in medicinal chemistry, catalysis, and materials science due to their potent ability to form stable complexes with various metal ions.[1][2] The specific introduction of a 4-nitrophenyl substituent at the 4'-position of the central pyridine ring offers a valuable handle for further functionalization or for tuning the electronic properties of the resulting metal complexes.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core synthetic strategy, its underlying mechanism, and a field-proven experimental protocol. We will focus on the most efficient and widely adopted method for this transformation: the one-pot Kröhnke pyridine synthesis.[3][4][5]

The Core Synthetic Strategy: A One-Pot Multi-Component Reaction

The synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine is elegantly achieved through a one-pot reaction that brings together three key components: two equivalents of 2-acetylpyridine, one equivalent of 4-nitrobenzaldehyde, and a nitrogen source, typically ammonium acetate.[4][6][7] This convergent approach is highly efficient, minimizing the need for isolation of intermediates and reducing overall synthesis time.[7]

The selection of these starting materials is causal:

-

2-Acetylpyridine (2 eq.): This reactant provides the two outer pyridine rings and the necessary α-methyl ketone functionality to initiate the key carbon-carbon bond-forming reactions.

-

4-Nitrobenzaldehyde (1 eq.): This aldehyde serves as the electrophilic component that will ultimately become the 4'-substituted aryl group on the central pyridine ring.

-

Ammonium Acetate (NH₄OAc): This versatile reagent serves a dual purpose. It provides the nitrogen atom required to form the central pyridine ring and the acetate ion acts as a mild base to facilitate the initial enolate/enamine formation.[3][5]

The overall transformation is depicted below.

Caption: Overall scheme of the one-pot terpyridine synthesis.

The Kröhnke Synthesis: A Step-by-Step Mechanistic Deep Dive

The Kröhnke pyridine synthesis is a cascade of classic organic reactions, including aldol condensation, Michael addition, and cyclization/aromatization, that seamlessly proceed in a single pot.[5] The mechanism begins with the reaction between one equivalent of 2-acetylpyridine and 4-nitrobenzaldehyde.

Step 1: Formation of the α,β-Unsaturated Ketone (Chalcone) The reaction is initiated by a base-catalyzed (e.g., hydroxide or acetate) aldol condensation between 2-acetylpyridine and 4-nitrobenzaldehyde. The enolate of 2-acetylpyridine attacks the aldehyde, and the resulting aldol adduct rapidly dehydrates to form 1-(4-nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one, an α,β-unsaturated ketone intermediate (a chalcone).

Step 2: Michael Addition A second equivalent of 2-acetylpyridine forms an enolate (or enamine in the presence of ammonia), which then acts as a nucleophile in a Michael (1,4-conjugate) addition to the chalcone formed in Step 1.[4] This key step constructs the five-carbon backbone of the central pyridine ring, resulting in a 1,5-dicarbonyl intermediate.[5][8]

Step 3: Ring Closure and Aromatization The 1,5-dicarbonyl intermediate reacts with ammonia, which is supplied by the decomposition of ammonium acetate at elevated temperatures. This leads to the formation of a dihydropyridine ring through cyclization and dehydration.[5] The final step is the aromatization of this intermediate, often through oxidation (air can be the oxidant) or elimination, to yield the thermodynamically stable 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine product.[4]

Caption: Mechanistic pathway of the Kröhnke pyridine synthesis.

Experimental Protocol and Data

The following protocol is a representative procedure for the synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reactant Summary

| Reactant | Role | Molar Eq. | Notes |

| 4-Nitrobenzaldehyde | Aryl source for 4'-position | 1.0 | The core electrophile. |

| 2-Acetylpyridine | Pyridine source for 2,2''-positions | 2.0 - 2.2 | A slight excess ensures full consumption of the aldehyde. |

| Ammonium Acetate | Nitrogen source & catalyst | 10 - 20 | A large excess drives the reaction equilibrium. |

| Ethanol / Acetic Acid | Solvent | - | Acetic acid can act as both solvent and catalyst. Solvent-free conditions are also reported.[5][6] |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzaldehyde (1.0 mmol), 2-acetylpyridine (2.0 mmol), and ammonium acetate (15.0 mmol).

-

Solvent Addition: Add glacial acetic acid (15-20 mL) to the flask.

-

Heating and Reflux: Heat the reaction mixture to reflux (typically around 120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] The reaction is often complete within 2-4 hours.[5]

-

Workup - Precipitation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the dark mixture into a beaker of ice-cold water or a dilute ammonium hydroxide solution to neutralize the acetic acid.[9]

-

Workup - Filtration: A precipitate will form. Collect the crude solid product by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with water to remove any residual ammonium acetate, followed by a wash with cold ethanol to remove unreacted starting materials.[10]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol, or by column chromatography on silica gel if necessary.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Field-Proven Insights and Troubleshooting

-

Purity of Aldehyde: The purity of the 4-nitrobenzaldehyde is critical. Aldehydes can oxidize to carboxylic acids upon storage, which can inhibit the reaction. Using freshly purified or recently purchased aldehyde is recommended.

-

Reaction Conditions: While refluxing in acetic acid is a classic method, solvent-free conditions at elevated temperatures (120-140 °C) can also be effective and may simplify the workup.[5][6] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[7]

-

Side Reactions: The primary challenge in this synthesis can be the formation of "unexpected" products arising from alternative condensation pathways, especially if reaction conditions are not carefully controlled.[11] For example, self-condensation of 2-acetylpyridine can occur. Using the correct stoichiometry and ensuring efficient mixing helps to favor the desired terpyridine formation.

-

Product Insolubility: The terpyridine product is often poorly soluble and may precipitate from the reaction mixture upon formation, which can drive the reaction to completion but also presents purification challenges.[3] Recrystallization from a high-boiling point solvent like DMF or ethanol may be necessary.

This guide provides the foundational knowledge for the successful synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine. By understanding the underlying mechanism and the rationale behind the experimental design, researchers can effectively troubleshoot and adapt this powerful reaction for their specific applications.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04461J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Kröhnke synthesis of pyridine [quimicaorganica.org]

- 9. 4'-(4-AMINOPHENYL)-2,2':6',2''-TERPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? | MDPI [mdpi.com]

physicochemical properties of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine

Foreword: A Molecule of Tunable Potential

In the vast landscape of coordination chemistry and materials science, 2,2':6',2''-terpyridine (tpy) stands as a cornerstone tridentate ligand, celebrated for its robust chelation with a plethora of metal ions.[1][2] The strategic functionalization of the terpyridine scaffold unlocks a universe of tailored physicochemical properties. This guide focuses on a particularly compelling derivative: 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine, which will be referred to as 4'-(4-Nitrophenyl)-tpy. The introduction of a potent electron-withdrawing 4-nitrophenyl group at the 4'-position of the central pyridine ring dramatically alters the electronic landscape of the ligand. This substitution not only influences its inherent optical and electrochemical characteristics but also profoundly impacts the properties of its subsequent metal complexes.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, delving into the causality behind experimental observations and the strategic rationale for analytical methodologies. We will explore the synthesis, structural features, spectroscopy, and electrochemical behavior of 4'-(4-Nitrophenyl)-tpy, grounded in both experimental data and computational insights.

Molecular Identity and Core Physicochemical Data

4'-(4-Nitrophenyl)-tpy is a solid organic compound whose structure marries the classic terpyridine framework with the electronic influence of a nitroaromatic moiety.[3] This unique combination is key to its functionality.

Caption: Molecular structure of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine.

Table 1: Core Molecular Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine | [4] |

| Synonym | 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine | [4] |

| CAS Number | 129077-51-6 | [5][6] |

| Molecular Formula | C₂₁H₁₄N₄O₂ | [4] |

| Molecular Weight | 354.36 g/mol | [6] |

| XLogP3 (Computed) | 3.6 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 6 (N, O atoms) | [4] |

| Rotatable Bonds | 3 |[4] |

Synthesis and Characterization

The synthesis of substituted terpyridines is a well-established field, with the Kröhnke reaction being a highly effective and common method.[3] This approach offers high yields by condensing a substituted aryl aldehyde with 2-acetylpyridine.[1]

Causality in Synthesis: The Kröhnke Reaction

The choice of the Kröhnke reaction is strategic. It is a one-pot or sequential reaction that builds the central pyridine ring by reacting a 1,5-diketone precursor (formed in situ from 2-acetylpyridine and 4-nitrobenzaldehyde) with a nitrogen source like ammonium acetate. The electron-withdrawing nature of the nitrophenyl group can influence reaction kinetics, but the methodology is robust enough to accommodate this.

Experimental Protocol: Synthesis of 4'-(4-Nitrophenyl)-tpy

This protocol is a generalized procedure based on established Kröhnke methodologies.[3][7]

-

Chalcone Formation: In a flask, dissolve 2-acetylpyridine (2.0 eq.) and 4-nitrobenzaldehyde (1.0 eq.) in ethanol. Add a catalytic amount of a base (e.g., NaOH or KOH) and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Michael Addition: Once the chalcone formation is significant, add another equivalent of 2-acetylpyridine to the reaction mixture.

-

Cyclization: Add a nitrogen source, typically ammonium acetate (in excess), to the mixture. Reflux the solution for several hours until TLC indicates the consumption of intermediates.

-

Workup and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude solid is then washed with water and a cold, non-polar solvent (like diethyl ether) to remove impurities.

-

Recrystallization: For higher purity, the product is recrystallized from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane. The final product is typically a solid.[3]

Caption: Synthetic workflow for 4'-(4-Nitrophenyl)-tpy via the Kröhnke reaction.

Characterization

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR: Confirms the molecular structure by identifying the chemical environment of each proton and carbon.

-

FT-IR Spectroscopy: Identifies key functional groups, especially the characteristic stretches of the NO₂ group (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and the pyridine C=N bonds (~1600 cm⁻¹).[8]

-

Mass Spectrometry: Confirms the molecular weight of the compound.[9]

-

Elemental Analysis: Verifies the elemental composition (C, H, N).[3]

Spectroscopic Properties

The electronic properties of 4'-(4-Nitrophenyl)-tpy are dominated by the interplay between the π-system of the terpyridine core and the electron-withdrawing nitro group.

UV-Visible Absorption

The UV-Vis spectrum of terpyridine derivatives typically displays intense absorption bands in the UV region, which are assigned to π→π* and n→π* electronic transitions within the aromatic rings.[1] The presence of the 4-nitrophenyl substituent is expected to introduce an intramolecular charge transfer (ICT) character to some transitions, potentially red-shifting the absorption maxima compared to unsubstituted terpyridine.

Table 2: Representative UV-Vis Absorption Data for Terpyridine Derivatives

| Compound | Solvent | λ_max (nm) | Comments | Reference |

|---|---|---|---|---|

| 4'-(4-methoxyphenyl)-tpy | CH₃CN | 286 | Ligand-centered (LC) transitions. | [1] |

| 4'-(3,4-difluorophenyl)-tpy | CH₃CN | 281 | LC transitions. | [10] |

| 4'-(p-nitrophenyl)-tpy-Cu²⁺ Complex | - | 236 | Appearance of a new peak upon complexation. | [3] |

| 4'-(p-nitrophenyl)-tpy-Zn²⁺ Complex | - | 233 | Appearance of a new peak upon complexation. |[3] |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., acetonitrile, dichloromethane, or methanol). The polarity of the solvent can influence the position of charge-transfer bands.[11]

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range, ~10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 a.u.).

-

Measurement: Record the spectrum over a relevant wavelength range (e.g., 200-600 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as the reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

While the parent terpyridine has some emissive properties, the nitroaromatic group is a well-known fluorescence quencher. Therefore, 4'-(4-Nitrophenyl)-tpy itself is expected to exhibit weak fluorescence. However, its primary utility in fluorescence studies lies in its role as a chemosensor. Upon coordination with certain metal ions, the electronic structure is perturbed, which can lead to a significant change in fluorescence intensity (either "turn-on" or "turn-off" sensing). For example, the complexation of 4'-(p-nitrophenyl)-tpy with metal ions has been studied for its potential to sense sodium ions, where the fluorescence intensity changes upon binding.[3]

Electrochemical Behavior

The redox properties of terpyridines are crucial for their application in catalysis, sensing, and molecular electronics.[9][12] Cyclic Voltammetry (CV) is the primary technique used to probe these properties.

Expected Redox Behavior

-

Ligand Reduction: The extended π-system of the terpyridine core is reducible.

-

Nitro Group Reduction: The nitrophenyl group introduces a distinct, accessible reduction wave. This process is often irreversible or quasi-reversible and corresponds to the reduction of -NO₂ to a radical anion (-NO₂⁻) or further reduction products. The electron-withdrawing nature of this group makes the entire molecule easier to reduce compared to unsubstituted terpyridine.[5]

-

Oxidation: Oxidation of the terpyridine ligand is typically difficult and occurs at high positive potentials.

Experimental Protocol: Cyclic Voltammetry

-

System Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Dissolve the compound (typically ~1 mM) in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is essential to ensure conductivity.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.[13]

-

Measurement: Scan the potential from an initial value (e.g., 0 V) towards negative potentials to observe reductions, and then reverse the scan. Record the current response as a function of the applied potential.

-

Internal Standard: For accurate measurements, it is best practice to add an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, after the initial scan. All potentials can then be reported relative to Fc/Fc⁺.

Caption: Logic diagram for a cyclic voltammetry experiment and expected data.

Computational and Theoretical Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure and properties that are not directly accessible through experiment.[14]

Key Computational Parameters

-

HOMO/LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate an electron (oxidation potential), while the LUMO energy relates to the ability to accept an electron (reduction potential).[15]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical reactivity and the energy of the lowest electronic excitation.[14] For 4'-(4-Nitrophenyl)-tpy, the electron-withdrawing nitro group is expected to lower the LUMO energy significantly, resulting in a smaller HOMO-LUMO gap compared to the parent terpyridine.

Table 3: Comparative Computed Properties of Terpyridine Analogs (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Dipole Moment (D) | Reference |

|---|---|---|---|---|---|

| 2,2':6',2''-terpyridine (tpy) | -5.98 | -1.87 | 4.11 | 1.95 | [14] |

| 4'-(4-pyridyl)-tpy | -6.15 | -2.23 | 3.92 | 3.54 | [14] |

| 4'-(4-methoxyphenyl)-tpy | -5.72 | -1.79 | 3.93 | 4.21 |[14] |

Note: Specific DFT calculations for 4'-(4-Nitrophenyl)-tpy would be required for precise values, but trends can be inferred. The nitro-substituted analog is expected to have a lower LUMO energy and a smaller gap than the examples shown.

Computational Workflow: DFT Analysis

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A common functional/basis set combination is B3LYP/6-31G(d,p).[14]

-

Frequency Calculation: This step confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Electronic Properties: Single-point energy calculations on the optimized geometry are performed to determine HOMO/LUMO energies and the molecular orbital distributions.

-

Excited States (TD-DFT): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which can then be correlated with the experimental UV-Vis absorption spectrum.[14]

Caption: Standard workflow for computational analysis using DFT and TD-DFT.

Conclusion

4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine is a molecule of significant scientific interest, designed with a specific electronic bias. The electron-withdrawing 4-nitrophenyl group acts as a powerful modulator of the terpyridine core's properties. This guide has detailed its synthesis, structural characteristics, and key physicochemical properties. The compound's accessible reduction potential, combined with the rich coordination chemistry of the terpyridine unit, makes it a promising candidate for applications in redox-active materials, electrochemical sensors, and as a building block for complex supramolecular systems where fine-tuning of electronic properties is paramount.

References

- American Chemical Society. (2019). Electrochemical properties of hydroxyl-substituted terpyridine complexes as a function of pH.

- BenchChem. (n.d.). A Comparative Guide to the Electrochemical Properties of Terpyridine Isomers for Researchers.

- Pramanik, K., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances.

- Apollo. (2025).

- Wikipedia. (n.d.). Terpyridine.

- BenchChem. (n.d.). 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine | 129077-51-6.

- PubChem. (n.d.). 4-(2,6-dipyridin-2-yl-4-pyridinyl)-2-nitrophenol.

- PubChem. (n.d.). 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine.

- Sudharani, K., et al. (2023). Synthesis and Insilico Evaluation of 4,6-Diphenyl Pyridine-3(2H)-one Derivatives. Indo American Journal of Pharmaceutical Research.

- ResearchGate. (n.d.). UV–vis absorption (left) and fluorescence (right) spectra of compounds....

- ChemicalBook. (n.d.). 4'-(4-AMINOPHENYL)-2,2':6',2''-TERPYRIDINE synthesis.

- ChemBK. (n.d.). 4'-(4-NITROPHENYL)-2,2':6',2''-TERPYRIDINE.

- PubChem. (n.d.). 2,6-Di-(p-nitrophenyl)-4-(pyridin-4-yl)pyridine.

- BenchChem. (n.d.). Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine.

- ResearchGate. (2017). Transition metal complexes of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine as fluorosensor sodium ion.

- MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol.

- BenchChem. (n.d.). A Comparative Guide to the Computational Properties of 4'-(4-pyridyl)-2,2':6',2''-terpyridine and Its Analogs.

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

- ResearchGate. (n.d.). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline.

- PubMed Central. (2025).

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Terpyridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine | C21H14N4O2 | CID 991891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. iajpr.com [iajpr.com]

- 9. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. [repository.cam.ac.uk]

- 10. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine. It covers the compound's core identifiers, synthesis, chemical behavior, and its significant applications, particularly in coordination chemistry and materials science, with relevance to the broader field of drug discovery.

Section 1: Core Compound Identification and Properties

4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine, more systematically known as 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine, is a highly functionalized aromatic heterocyclic compound. Its structure, featuring a central pyridine ring substituted with two other pyridine rings and a nitrophenyl group, makes it a subject of significant interest. The terpyridine moiety acts as a robust tridentate ligand, capable of forming stable complexes with a wide range of metal ions.

Chemical Structure and Identifiers

The unique arrangement of its three pyridine rings allows it to act as an effective NNN-tridentate chelating agent, a property central to its applications.

Diagram 1: Chemical Structure of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine

Caption: 2D structure of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine.

Physicochemical and Computed Data

A summary of the key identifiers and computed properties for this compound is provided below. This data is crucial for experimental design, analytical method development, and computational modeling.

| Identifier / Property | Value | Source |

| CAS Number | 129077-51-6 | Echemi, Benchchem[1][2] |

| Molecular Formula | C₂₁H₁₄N₄O₂ | PubChem[3] |

| Molecular Weight | 354.4 g/mol | PubChem[3] |

| IUPAC Name | 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine | PubChem[3] |

| Synonyms | 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine | Echemi, PubChem[1][3] |

| InChIKey | SLAKPUZCHMXDSL-UHFFFAOYSA-N | PubChem[3] |

| XLogP3-AA | 3.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Appearance | Yellow Solid | Deep Eutectic Ionic Liquids based on DABCO-derived quaternary ammonium salts[4] |

Section 2: Synthesis and Characterization

The synthesis of 4'-substituted-2,2':6',2''-terpyridines is most commonly and efficiently achieved through the Kröhnke pyridine synthesis .[5] This classical method offers a convergent and high-yielding route to highly functionalized pyridines.[3]

The Kröhnke Synthesis: Mechanism and Rationale

The Kröhnke reaction is a one-pot synthesis that involves the condensation of two equivalents of a 2-acetylpyridine with one equivalent of a substituted benzaldehyde (in this case, 4-nitrobenzaldehyde) in the presence of a nitrogen source, typically ammonium acetate, and a base.[1][2][4]

The causality of this reaction pathway is as follows:

-

Enolate Formation: The base (e.g., NaOH or KOH) deprotonates the α-carbon of 2-acetylpyridine, forming an enolate.

-

Aldol Condensation: This enolate acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. This is followed by a second enolate addition.

-

Cyclization & Aromatization: The resulting 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate), leading to cyclization and subsequent dehydration to form the stable, aromatic pyridine ring of the terpyridine core.[2][3]

This method is favored for its operational simplicity and the ready availability of the starting materials.[6]

Diagram 2: General Workflow for Kröhnke Pyridine Synthesis

Caption: A generalized experimental workflow for the one-pot Kröhnke synthesis.

Characterization

The synthesized compound is typically characterized using a suite of standard analytical techniques:

-

NMR Spectroscopy (¹H NMR): Proton NMR in CDCl₃ shows characteristic signals for the aromatic protons. For the title compound, these typically appear between δ 7.5 and 8.9 ppm.[4]

-

Infrared (IR) Spectroscopy: Key vibrational bands include C=N stretching around 1619 cm⁻¹, C=C stretching near 1476 cm⁻¹, and strong asymmetric and symmetric stretches for the NO₂ group.[7]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (354.4 g/mol ).

Section 3: Chemical Reactivity and Applications

The chemical utility of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine is dominated by two key structural features: the tridentate terpyridine core and the reactive nitro group.

Coordination Chemistry and Catalysis

The three nitrogen atoms of the terpyridine unit form a pincer-like structure that strongly chelates with a variety of transition metal ions (e.g., Fe, Co, Ni, Cu, Ru, Zn).[8] This chelation results in highly stable metal complexes with unique electronic, photophysical, and catalytic properties.

-

Causality of Stability: The formation of two five-membered chelate rings upon coordination with a metal center leads to a significant thermodynamic stabilization known as the chelate effect. This makes terpyridine a "privileged ligand" in coordination chemistry.

-

Applications in Catalysis: Terpyridine-metal complexes are effective catalysts for a range of organic transformations. For instance, iron-terpyridine complexes have demonstrated catalytic activity in the degradation of pollutants.[9] The ligand's electronic properties can be tuned by substituents, thereby influencing the catalytic activity of the metal center. The electron-withdrawing nitro group on the phenyl ring in the title compound can modulate the redox potential of the metal center, which is a critical parameter in many catalytic cycles, such as those involving single electron transfer pathways.[10][11]

Diagram 3: Tridentate Coordination of Terpyridine Ligand

Caption: Schematic of the NNN-tridentate coordination to a central metal ion (Mⁿ⁺).

Reactivity of the Nitro Group

The nitro group is a versatile functional group that opens pathways to further derivatization.

-

Reduction to Amine: The most significant reaction is the reduction of the nitro group to an amine (4'-(4-aminophenyl)-2,2':6',2''-terpyridine). This transformation is typically achieved with high efficiency using reducing agents like hydrazine monohydrate in the presence of a palladium-carbon (Pd/C) catalyst.[12]

-

Rationale for Derivatization: The resulting amino group is a valuable synthetic handle. It can be used to attach the terpyridine-metal complex to other molecules, surfaces, or polymers. This is a key strategy in developing targeted therapeutic agents, molecular sensors, or functional materials.[13] The nitro group itself is often considered a "structural alert" in drug discovery due to potential toxicity, but it can also be exploited in prodrug strategies where bioreduction activates the compound under specific conditions, such as hypoxia in tumors.[14]

Section 4: Experimental Protocol: Synthesis

This section provides a self-validating protocol for the synthesis of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine based on the established Kröhnke methodology.[4][15]

Materials and Reagents

-

2-Acetylpyridine (2.0 equiv)

-

4-Nitrobenzaldehyde (1.0 equiv)

-

Sodium Hydroxide (NaOH) (2.0 equiv)

-

Ammonium Acetate (NH₄OAc) (10-20 equiv)

-

Ethanol (Reaction Solvent)

-

Deionized Water

-

Dichloromethane (for washing, optional)

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylpyridine (2.0 equiv), 4-nitrobenzaldehyde (1.0 equiv), and ethanol.

-

Base Addition: While stirring, add a solution of NaOH (2.0 equiv) in water dropwise to the mixture.

-

Initial Condensation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cyclization: Add a large excess of ammonium acetate (10-20 equiv) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. The solution will typically darken.

-

Precipitation and Isolation: Cool the reaction mixture to room temperature, then pour it into a beaker of cold deionized water with stirring. A yellow or brown solid should precipitate.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a yellow solid.[4]

-

Validation: Confirm the identity and purity of the final compound using ¹H NMR, IR spectroscopy, and Mass Spectrometry. The melting point should be sharp (literature: 160 °C).[4]

Section 5: Relevance in Drug Discovery and Development

While not a drug itself, the 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine scaffold and its metal complexes hold significant relevance for professionals in drug development.

-

Scaffold for Metallodrugs: Terpyridine complexes of metals like platinum, ruthenium, and gold are widely investigated as potential anticancer agents.[8] These complexes can interact with biological targets like DNA or proteins. The ability to modify the 4'-phenyl position allows for the fine-tuning of properties such as solubility, lipophilicity, and target specificity.

-

Bioimaging and Diagnostics: Ruthenium and other transition metal complexes of terpyridine derivatives can exhibit strong luminescence. This property can be exploited to develop probes for bioimaging or as fluorosensors for detecting specific ions or molecules.[15]

-

Targeted Drug Delivery: The amino-derivative (obtained via reduction of the nitro group) can be conjugated to biomolecules (e.g., peptides, antibodies) or nanoparticles to direct a cytotoxic metal complex to a specific site, such as a tumor, thereby increasing efficacy and reducing side effects.

-

Catalytic Drug Synthesis: The unique catalytic properties of terpyridine complexes can be harnessed in the synthesis of complex pharmaceutical intermediates.[16]

The pyridine motif is a cornerstone in medicinal chemistry, and functionalized terpyridines represent an advanced scaffold for building complex, targeted therapeutic and diagnostic agents.[17]

References

A complete list of sources cited within this guide is provided below for verification and further reading.

-

4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine. PubChem. [Link]

-

Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation. Chemical Communications. [Link]

-

Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. ScienceDirect. [Link]

-

Kröhnke synthesis of pyridine. Química Organica.org. [Link]

-

Catalytic Activity of Ni(II)−Terpyridine Complex in Phosphodiester Transesterification Remarkably Enhanced by Self-Assembly of Terpyridines on Poly(ethylenimine). Journal of the American Chemical Society. [Link]

-

Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. [Link]

-

Oxidative Synthesis of Kröhnke Pyridines. ChemistryViews. [Link]

-

Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]

-

Synthesis of 4′-(4-nitrophenyl)-2,2′:6′,2′′-terpyridine (Nitro-TPY) and... ResearchGate. [Link]

-

(PDF) Transition metal complexes of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine as fluorosensor sodium ion. ResearchGate. [Link]

-

Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. SpringerLink. [Link]

-

Transition metal complexes of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine as fluorosensor sodium ion. Sci-Hub. [Link]

-

Synthesis of 4′-substituted-2,2′:6′,2′′-terpyridines. ResearchGate. [Link]

-

Deep eutectic ionic liquids based on DABCO-derived quaternary ammonium salts: A promising reaction medium in gaining access to terpyridines. Hep Journals. [Link]

-

2,2' : 6',2''-terpyridine. Organic Syntheses. [Link]

-

Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Publishing. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

-

Special Issue : Nitro Group Containing Drugs. MDPI. [Link]

-

Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deep eutectic ionic liquids based on DABCO-derived quaternary ammonium salts: A promising reaction medium in gaining access to terpyridines [journal.hep.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative Synthesis of Kröhnke Pyridines - ChemistryViews [chemistryviews.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 4'-(4-AMINOPHENYL)-2,2':6',2''-TERPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The terpyridine scaffold is a cornerstone in supramolecular chemistry and materials science, renowned for its exceptional metal-chelating properties. The introduction of a 4-nitrophenyl substituent at the 4'-position of the central pyridine ring in 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine significantly modulates its electronic properties, creating a molecule of considerable interest for applications ranging from sensing to medicinal chemistry.[1][2] The electron-withdrawing nature of the nitro group influences the ligand's photophysical characteristics and the reactivity of its metal complexes. This guide provides a comprehensive technical overview of the molecular structure of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine, synthesizing data from spectroscopic analysis, computational modeling, and contextualizing its emerging applications in drug development.

Synthesis and Spectroscopic Characterization

The synthesis of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine is most commonly achieved via the Kröhnke pyridine synthesis.[3] This one-pot condensation reaction provides a versatile and efficient route to a wide array of substituted terpyridines.

General Synthetic Protocol: Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of a 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridinium salt with an α,β-unsaturated ketone in the presence of a nitrogen source, typically ammonium acetate. For the synthesis of the title compound, 2-acetylpyridine and 4-nitrobenzaldehyde are the key precursors.

Step-by-Step Methodology:

-

Chalcone Formation: An aldol condensation of 2-acetylpyridine with 4-nitrobenzaldehyde is carried out in the presence of a base (e.g., KOH or NaOH) in an alcoholic solvent to yield the corresponding α,β-unsaturated ketone (a chalcone).

-

Pyridinium Salt Formation: 2-acetylpyridine is reacted with iodine in pyridine to form the 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridinium iodide salt.

-

Cyclization: The chalcone and the pyridinium salt are then reacted with ammonium acetate in a suitable solvent, such as methanol or ethanol, under reflux to form the central pyridine ring of the terpyridine.

-

Purification: The crude product is typically purified by recrystallization from an appropriate solvent system to yield the final product.

Caption: Generalized workflow for the Kröhnke synthesis of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine.

Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the terminal pyridine rings will exhibit characteristic coupling patterns (doublets, triplets, and doublet of doublets). The protons on the central pyridine ring will appear as singlets or doublets, and the protons on the 4-nitrophenyl ring will show a typical AA'BB' system (two doublets).

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically δ 120-160 ppm), corresponding to the inequivalent carbon atoms of the pyridine and nitrophenyl rings. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups within the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C=N/C=C Stretching | 1620 - 1470 | Aromatic ring vibrations |

| N-O Asymmetric Stretch | 1550 - 1500 | Nitro group |

| N-O Symmetric Stretch | 1360 - 1300 | Nitro group |

| C-N Stretching | 1360 - 1250 | Aromatic amine linkage |

| C-H Bending | 1170 - 750 | Aromatic C-H out-of-plane bending |

This data is extrapolated from the FTIR data of metal complexes of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine.[1]

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum provides insights into the conjugated π-system of the molecule. In acetonitrile, 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine exhibits a maximum absorption (λmax) at approximately 287 nm.[1] This absorption band is attributed to π-π* transitions within the aromatic framework.

Molecular Structure and Computational Analysis

A definitive understanding of the three-dimensional structure of a molecule is best achieved through single-crystal X-ray diffraction.

X-ray Crystallography

As of early 2026, a search of the Cambridge Crystallographic Data Centre (CCDC) reveals no deposited crystal structure for 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine. The absence of this data precludes a detailed discussion of empirical bond lengths, bond angles, and crystal packing interactions. However, the crystal structure of a related synthetic intermediate, 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, has been reported, providing some insight into the conformational flexibility of the terpyridine backbone.[5]

Computational Modeling: A DFT Approach

In the absence of crystallographic data, Density Functional Theory (DFT) calculations serve as a powerful tool to predict the ground-state geometry and electronic properties of the molecule.

Methodology for Geometric Optimization:

A typical computational approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p). Solvent effects can be modeled using the Polarizable Continuum Model (PCM).[6][7]

Caption: Simplified mechanism of action for photodynamic therapy, a key application for metal complexes of the title compound.

Anticancer Research

While direct studies on the anticancer activity of the free ligand are not extensively reported, the broader class of terpyridine-metal complexes has shown significant promise as anticancer agents. [1]These complexes can interact with DNA through intercalation or groove binding and can generate ROS, leading to apoptotic cell death. The ability to functionalize the terpyridine scaffold, as demonstrated by the 4-nitrophenyl group, allows for the fine-tuning of the biological activity of these potential metallodrugs.

Conclusion

4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine is a molecule with a rich structural and electronic landscape. While a definitive single-crystal X-ray structure remains elusive, a combination of spectroscopic data and computational modeling provides a robust understanding of its molecular architecture. The presence of the electron-withdrawing 4-nitrophenyl group significantly influences its properties, opening avenues for its application in various fields. Of particular interest to the drug development community is the demonstrated potential of its metal complexes in photodynamic therapy, marking this compound as a promising scaffold for the design of next-generation photoactivated therapeutics. Further research, particularly crystallographic studies and in-depth biological evaluations, will undoubtedly unlock the full potential of this versatile molecule.

References

-

PubChem. 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine. National Center for Biotechnology Information. Available from: [Link]

-

Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. Available from: [Link]

-

Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Royal Society Open Science. Available from: [Link]

-

Synthesis of 4′-(4-nitrophenyl)-2,2′:6′,2′′-terpyridine (Nitro-TPY) and... ResearchGate. Available from: [Link]

-

Probing the Effect of Nitro-substituents in the Modulation of LUMO... RSC Publishing. Available from: [Link]

-

4′-Phenyl-2,2′:6′,2″-terpyridine derivatives-synthesis, potential application and the influence of acetylene linker on their properties. ResearchGate. Available from: [Link]

-

Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. Available from: [Link]

-

Journal of Chemical, Biological and Physical Sciences. Available from: [Link]

-

4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine. PubChem. Available from: [Link]

-

New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents. PubMed. Available from: [Link]

-

Transition metal complexes of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine as fluorosensor sodium ion. Sci-Hub. Available from: [Link]

-

Transition metal complexes of 4'-(p-nitrophenyl)-2,2':6',2"-terpyridine as fluorosensor sodium ion - Fingerprint. Universitas Indonesia. Available from: [Link]

-

2,6-Di-(p-nitrophenyl)-4-(pyridin-4-yl)pyridine | C22H14N4O4 | CID 155801917. PubChem. Available from: [Link]

-

Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Redalyc. Available from: [Link]

-

The Therapeutic Potential in Cancer of Terpyridine‐Based Metal Complexes Featuring Group 11 Elements. Semantic Scholar. Available from: [Link]

-

(a) The Os(ii)-terpyridine complexes used for PDT and photooxidation... ResearchGate. Available from: [Link]

-

Terpyridine–Micelles for Inhibiting Bacterial Biofilm Development. PMC - NIH. Available from: [Link]

-

4-(Pyridin-2-yl)phenyl]-2,2′:6′,2′′-terpyridine. NIH. Available from: [Link]

-

Experimental and theoretically calculated structural data of different iron(II)-terpyridine complexes. PubMed Central. Available from: [Link]

-

Photodynamic therapy applications – a review. ResearchGate. Available from: [Link]

-

Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions. PMC - PubMed Central. Available from: [Link]

-

Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions. Chinese Chemical Society Journals. Available from: [Link]

-

asian journal of chemistry. Available from: [Link]

-

CCDC 2179030: Experimental Crystal Structure Determination... KAUST Repository. Available from: [Link]

-

2,6-Di-(p-nitrophenyl)-4-(pyridin-4-yl)pyridine | C22H14N4O4 | CID 155801917. PubChem. Available from: [Link]

-

Search - Access Structures. CCDC. Available from: [Link]

-

Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity. Dalton Transactions (RSC Publishing). Available from: [Link]

-

Synthesis and characterization of ruthenium(II) complexes incorporating 4-phenyl-terpyridine and triphenylphosphine. Repositorio Académico - Universidad de Chile. Available from: [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine | C21H14N4O2 | CID 991891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]

- 7. Experimental and theoretically calculated structural data of different iron(II)-terpyridine complexes – validation of theoretical method - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Properties of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine, a significant heterocyclic compound with applications in materials science and coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the structural and photophysical characterization of this molecule.

Introduction: Unveiling the Molecular Architecture

4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine, also known as 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine, is a highly conjugated aromatic system. Its structure, comprising a central pyridine ring substituted with a nitrophenyl group and two flanking pyridin-2-yl moieties, imparts unique electronic and photophysical properties. The presence of the electron-withdrawing nitro group and the nitrogen-containing pyridine rings creates a molecule with a distinct charge distribution, making it a valuable ligand for the formation of metal complexes and a subject of interest for nonlinear optics and sensor applications. A thorough understanding of its spectroscopic signature is paramount for its application and further development in various scientific fields.

Molecular and Physicochemical Characteristics

Before delving into the spectroscopic data, a summary of the key physicochemical properties of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine | [1] |

| Synonyms | 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine | [1] |

| CAS Number | 129077-51-6 | [2] |

| Molecular Formula | C₂₁H₁₄N₄O₂ | [1] |

| Molecular Weight | 354.36 g/mol | [2] |

| Appearance | Reddish-brown amorphous solid | [3] |

| Melting Point | 149–151 °C | [3] |

Synthesis: The Kröhnke Condensation Approach

The synthesis of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine is typically achieved through the Kröhnke condensation method.[4][5] This well-established one-pot reaction involves the condensation of two equivalents of a 2-acetylpyridine with one equivalent of a substituted benzaldehyde, in this case, 4-nitrobenzaldehyde, in the presence of a base and an ammonia source.

The causality behind this experimental choice lies in the efficiency and versatility of the Kröhnke reaction for constructing terpyridine scaffolds. The mechanism proceeds through a series of aldol-type condensations and Michael additions, culminating in the formation of the central pyridine ring. The choice of reactants directly dictates the substitution pattern of the final product, allowing for the targeted synthesis of derivatives with desired electronic properties.

Caption: Kröhnke synthesis of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine.

Spectroscopic Characterization: A Multi-faceted Approach

A comprehensive spectroscopic analysis is essential to confirm the identity, purity, and electronic structure of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine. This section details the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible and Fluorescence Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

-

Sample Preparation: A sample of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine is dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer.

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

The ¹H NMR spectrum provides a fingerprint of the proton environments in the molecule. The aromatic region is particularly informative, revealing the substitution pattern and electronic interactions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.74–8.68 | multiplet | 4H | Ar-H |

| 8.65–8.60 | multiplet | 2H | Ar-H |

| 8.25 | doublet (J = 9.0 Hz) | 2H | Ar-H |

| 8.05 | doublet of doublet of doublets (J = 3.0, 6.0, 9.0 Hz) | 2H | Ar-H |

| 7.97 | doublet (J = 9.0 Hz) | 2H | Ar-H |

| 7.34–7.28 | multiplet | 2H | Ar-H |

Source: Mughal, E. U., et al. (2020).[3]

Interpretation: The complex multiplet patterns in the downfield region (8.74-8.60 ppm) are characteristic of the protons on the pyridine rings. The distinct doublets at 8.25 and 7.97 ppm, with a coupling constant of 9.0 Hz, are indicative of the ortho- and meta-protons on the 4-nitrophenyl ring, respectively. The electron-withdrawing nature of the nitro group deshields these protons, causing them to resonate at a lower field.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) |

| 156.7, 156.5, 150.1, 143.1, 140.8, 137.5, 128.0, 125.8, 125.1, 124.5, 124.7, 123.6, 122.1, 120.0, 119.2 |

Source: Mughal, E. U., et al. (2020).[3]

Interpretation: The numerous signals in the aromatic region confirm the presence of multiple, distinct carbon environments within the three pyridine rings and the nitrophenyl substituent. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the nitro group.

Mass Spectrometry (MS)

Expected Mass:

-

Molecular Formula: C₂₁H₁₄N₄O₂

-

Monoisotopic Mass: 354.1117 Da[1]

The mass spectrum of a related zinc complex, [Zn(4'-(4-nitrophenyl)-2,2':6',2″-terpyridine)(SO₄)], has been reported with a MALDI-ToF MS signal at m/z 310.040 [M]⁺˙, which corresponds to the terpyridine ligand fragment after the loss of the zinc and sulfate moieties, further confirming the core structure.[6]

UV-Visible and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence emission spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.

-

Sample Preparation: A dilute solution of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine is prepared in a spectroscopic grade solvent, such as chloroform (CHCl₃) or acetonitrile (CH₃CN).

-

Instrumentation: Absorption spectra are recorded on a UV-Vis spectrophotometer, and emission spectra are recorded on a spectrofluorometer.

-

Data Acquisition: The absorption spectrum is scanned over a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorption (λmax). The fluorescence emission spectrum is recorded by exciting the sample at or near its λmax.

| Solvent | λmax (nm) | λem (nm) |

| CHCl₃ | 247 | 403, 720, 851 |

| CH₃CN (as Zn complex) | 287 | 474, 850 |

Source: Mughal, E. U., et al. (2020)[3]; El-Shafiy, M. F. A. (2020)[6]

Interpretation: The absorption spectrum is characterized by a strong band in the UV region, attributed to π-π* transitions within the extensive aromatic system. The position of the absorption maximum is solvent-dependent, indicating a degree of intramolecular charge transfer character in the excited state.

The fluorescence spectrum exhibits multiple emission bands. The emission in the blue region (around 403-474 nm) is likely due to the locally excited state of the terpyridine moiety. The lower energy emissions in the red and near-infrared regions (720-851 nm) are more unusual and could be attributed to aggregation effects or the formation of excimers, particularly in the case of the zinc complex. The significant Stokes shift (the difference between λmax and λem) suggests a substantial change in geometry upon excitation.

Caption: Workflow for the spectroscopic characterization of the title compound.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the spectroscopic data for 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine. The presented NMR, mass spectrometry, and photophysical data collectively offer a comprehensive understanding of the structural and electronic properties of this molecule. The insights derived from this data are crucial for its application as a building block in supramolecular chemistry, as a ligand for functional metal complexes, and in the development of advanced materials.

Future research should focus on a more in-depth investigation of the solvent and environmental effects on the photophysical properties of the free ligand to fully elucidate the nature of its complex emission spectrum. Furthermore, computational studies, such as Density Functional Theory (DFT), would provide valuable theoretical support for the interpretation of the experimental spectroscopic data.

References

-

El-Shafiy, M. F. A. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(70), 42947–42963. [Link]

-

Zulys, A., & Ovika, D. M. A. (2017). Transition metal complexes of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine as fluorosensor sodium ion. IOP Conference Series: Materials Science and Engineering, 188, 012036. [Link]

-

Mughal, E. U., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(70), 42947–42963. [Link]

-

PubChem. (n.d.). 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine | C21H14N4O2 | CID 991891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-(4-NITROPHENYL)-2,2':6',2''-TERPYRIDINE | 129077-51-6 [chemicalbook.com]

- 3. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

The Kröhnke Pyridine Synthesis: A Comprehensive Technical Guide for Modern Drug Discovery

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Consequently, the development of robust and versatile synthetic methodologies for the construction of highly substituted pyridines is of paramount importance to researchers, scientists, and drug development professionals.

Among the arsenal of synthetic tools available, the Kröhnke pyridine synthesis has stood the test of time as a powerful and reliable method for the preparation of 2,4,6-trisubstituted pyridines.[1][3] First reported by Fritz Kröhnke, this reaction offers a convergent and often high-yielding pathway, typically involving the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, most commonly ammonium acetate.[2][3] This guide provides an in-depth technical overview of the Kröhnke pyridine synthesis, from its historical origins and mechanistic underpinnings to its practical applications in contemporary drug discovery, complete with detailed experimental protocols and a critical analysis of its scope and limitations.

A Legacy of Innovation: The Discovery and History of the Kröhnke Pyyridine Synthesis

The genesis of the Kröhnke pyridine synthesis can be traced back to the work of German chemist Fritz Kröhnke at the University of Giessen. In 1961, Kröhnke and his colleague Wilfried Zecher published their seminal work detailing a novel method for the synthesis of substituted pyridines.[4] Their research demonstrated that α-pyridinium methyl ketone salts react with α,β-unsaturated carbonyl compounds through a Michael-type addition, followed by cyclization and aromatization in the presence of ammonium acetate, to afford 2,4,6-trisubstituted pyridines in impressive yields and under relatively mild conditions.[1][4]

This discovery was a significant advancement in heterocyclic chemistry. Unlike the established Hantzsch pyridine synthesis, the Kröhnke method does not necessitate a subsequent oxidation step to achieve the aromatic pyridine ring, as the requisite oxidation state is inherent to the α-pyridinium methyl ketone starting material.[1] This intrinsic efficiency, coupled with the reaction's high atom economy and the straightforward purification of its products, has cemented the Kröhnke synthesis as a staple in the synthetic chemist's toolkit.[1] In 1976, Fritz Kröhnke himself published a comprehensive review of the synthesis, further solidifying its importance and detailing its broad applicability.[5]

The Core of the Reaction: A Detailed Mechanistic Examination

The elegance of the Kröhnke pyridine synthesis lies in its well-orchestrated cascade of reactions. A thorough understanding of the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes. The process can be dissected into three key stages:

-

Formation of the Pyridinium Ylide: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt at the α-carbon. The acetate ion, furnished by ammonium acetate, typically serves as the base, generating a highly reactive pyridinium ylide intermediate.[2][3] This ylide is a key nucleophile in the subsequent bond-forming step.

-

Michael Addition and the 1,5-Dicarbonyl Intermediate: The nucleophilic pyridinium ylide readily undergoes a conjugate addition (Michael addition) to the β-carbon of the α,β-unsaturated carbonyl compound.[1][2] This step constructs the carbon backbone of the pyridine ring and leads to the formation of a 1,5-dicarbonyl intermediate. While this intermediate is rarely isolated, its formation is a critical juncture in the reaction pathway.[1]

-

Cyclization, Dehydration, and Aromatization: The 1,5-dicarbonyl intermediate is then poised for cyclization. In the presence of ammonia, derived from the ammonium acetate, a dihydropyridine intermediate is formed through a series of condensation and dehydration steps.[1][2] The final, and thermodynamically favorable, step is the aromatization of the dihydropyridine ring through the loss of a water molecule to yield the stable, substituted pyridine product.[1]

Sources

The Emerging Role of 4-(4-Nitrophenyl)-2,6-dipyridin-2-ylpyridine in Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical exploration of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine, a prominent member of the 4'-substituted 2,2':6',2''-terpyridine family, and its burgeoning potential within the landscape of modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the core chemical principles, biological activities, and experimental considerations that underpin the therapeutic promise of this scaffold. We will delve into its coordination chemistry, mechanisms of anticancer action, and the experimental workflows essential for its evaluation, moving beyond a mere listing of facts to explain the causal relationships that drive its potential as a next-generation therapeutic agent.

The 2,2':6',2''-Terpyridine Scaffold: A Privileged Ligand in Bioinorganic Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, found in a plethora of FDA-approved drugs.[1] Its derivatives are lauded for their ability to enhance the pharmacological activity and bioavailability of molecules.[2][3] When three pyridine rings are covalently linked, they form the 2,2':6',2''-terpyridine (terpy) scaffold. This planar, tridentate ligand, with its three coordinating nitrogen atoms, has garnered immense interest for its capacity to form stable complexes with a wide array of transition metals.

The exceptional chelating ability of terpyridine ligands enhances the stability of the resulting metal complexes.[4][5] This stability is crucial for potential therapeutic applications, as it can prevent the premature release of the metal ion in vivo, a common cause of toxicity. Furthermore, the planar nature of the terpyridine framework facilitates non-covalent interactions with biological macromolecules, most notably DNA, through π-stacking with base pairs.[5] These foundational properties make terpyridine and its derivatives a highly attractive platform for the design of novel metallodrugs.

Strategic Functionalization: The Role of the 4'-(4-Nitrophenyl) Moiety

The true versatility of the terpyridine scaffold is unlocked through substitution at the 4'-position of the central pyridine ring. This position is electronically and sterically sensitive, allowing for the fine-tuning of the ligand's properties. The subject of this guide, 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine (also known as 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine), incorporates a 4-nitrophenyl group at this strategic location.

The introduction of the electron-withdrawing nitro (NO₂) group is a deliberate design choice with significant consequences:

-

Modulation of Electronic Properties: The nitro group exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the terpyridine core. When this ligand coordinates to a metal center, it enhances the metal's Lewis acidity. This can, in turn, influence the reactivity of the complex, its redox potential, and its affinity for biological targets.

-

Enhanced Biological Interactions: The nitro group is a known pharmacophore that can participate in hydrogen bonding and other non-covalent interactions with biological receptors. Its presence is believed to enhance interactions with cellular targets, potentially contributing to increased cytotoxicity in cancer cells.[6]

-

Photophysical Properties: The extended π-conjugation across the terpyridine and the nitrophenyl ring system can give rise to interesting photophysical properties. This opens the door to applications in photodynamic therapy (PDT), where light is used to activate a drug to generate cytotoxic reactive oxygen species (ROS).[6]

Synthesis and Coordination Chemistry

The synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine and its subsequent complexation with metal ions are foundational experimental procedures.

Synthesis of the Ligand: A Step-by-Step Protocol

The most common and efficient method for synthesizing 4'-substituted terpyridines is the Kröhnke reaction. This one-pot synthesis involves the reaction of two equivalents of an acetylpyridine derivative with a substituted benzaldehyde in the presence of a base and ammonia.

Protocol: Synthesis of 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine

-

Reagents and Solvents:

-

2-Acetylpyridine

-

4-Nitrobenzaldehyde

-

Potassium hydroxide (KOH)

-

Ammonia solution (25-30%)

-

Ethanol

-

-

Procedure: a. Dissolve 1.0 equivalent of 4-nitrobenzaldehyde and 2.2 equivalents of 2-acetylpyridine in ethanol in a round-bottom flask. b. To this solution, add a solution of potassium hydroxide (4.0 equivalents) in ethanol. Stir the mixture at room temperature. c. Slowly add an aqueous solution of ammonia (excess) to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours. e. Upon completion, allow the mixture to cool to room temperature. A precipitate will form. f. Filter the precipitate and wash it thoroughly with cold ethanol and then water to remove unreacted starting materials and inorganic salts. g. Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of chloroform and hexane, to obtain the pure 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine as a solid. h. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Formation of Metal Complexes

The synthesized ligand can be readily complexed with various transition metal salts to form the active metallodrugs. The general principle involves reacting the ligand with a metal salt in a suitable solvent.

General Protocol: Synthesis of a [M(L)Cl₂] Complex (where M = Cu(II), Pt(II), etc.)

-

Reagents and Solvents:

-

4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine (Ligand, L)

-

Metal(II) chloride salt (e.g., CuCl₂, K₂PtCl₄)

-

Methanol or Acetonitrile

-

-

Procedure: a. Dissolve one equivalent of the ligand in methanol. b. In a separate flask, dissolve one equivalent of the metal(II) chloride salt in methanol. c. Add the metal salt solution dropwise to the ligand solution while stirring at room temperature. d. A color change or the formation of a precipitate usually indicates complex formation. e. Stir the reaction mixture for several hours (typically 2-24 hours) at room temperature or with gentle heating to ensure complete reaction. f. Isolate the resulting complex by filtration if it precipitates, or by removal of the solvent under reduced pressure. g. Wash the solid complex with a small amount of cold solvent and dry it under vacuum. h. Characterize the complex using techniques such as UV-Vis spectroscopy, FT-IR, and, if possible, X-ray crystallography to confirm the coordination geometry.

Potential Applications in Medicinal Chemistry: A Focus on Anticancer Activity

The primary therapeutic application explored for 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine is as a component of anticancer metallodrugs.[4][7] The uncomplexed ligand generally shows lower activity, with its cytotoxic potential being significantly amplified upon coordination to a metal center, particularly copper(II).[8][9]

Mechanisms of Anticancer Action

The cytotoxic effects of metal complexes of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine are believed to be multifactorial. The key proposed mechanisms are illustrated below and include DNA damage, oxidative stress, and enzyme inhibition.

Caption: Proposed anticancer mechanisms of 4'-(4-nitrophenyl)terpyridine metal complexes.

-

DNA Interaction: The planar aromatic system of the terpyridine ligand allows it to intercalate between the base pairs of the DNA double helix.[5] This distortion of the DNA structure can interfere with critical cellular processes like replication and transcription, ultimately leading to programmed cell death (apoptosis). The metal center can further stabilize this interaction or directly coordinate to the DNA bases.

-

Generation of Reactive Oxygen Species (ROS): Many copper-terpyridine complexes are redox-active.[5][9] They can participate in Fenton-like reactions within the cell, generating highly damaging reactive oxygen species such as hydroxyl radicals. This surge in intracellular ROS induces a state of oxidative stress, damaging lipids, proteins, and DNA, and pushing the cancer cell towards apoptosis.[9] The electron-withdrawing 4-nitrophenyl group can modulate the redox potential of the metal center, fine-tuning its ability to generate ROS.

-

Proteasome Inhibition: The proteasome is a cellular machine responsible for degrading damaged or unwanted proteins. Its inhibition leads to the buildup of these proteins, causing cellular stress and triggering apoptosis. Terpyridine-metal complexes have been shown to be effective inhibitors of proteasome activity, presenting a promising non-DNA-targeting anticancer strategy.[8]

Quantitative Evaluation of Cytotoxicity

A critical step in evaluating the potential of these compounds is to quantify their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of the drug required to inhibit the growth of 50% of the cell population.

| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference Insight |

| Cu(II) Complex with 4'-quinolinyl-terpy | HCT116 (Colorectal) | Highly Promising | High internalization into cancer cells.[5] |

| Cu(II) Complex with 4'-furanyl-terpy | HCT116DoxR (Resistant) | Superior Potential | Effective against doxorubicin-resistant cells.[9] |

| Unspecified Terpyridine Ligand | Glioblastoma & Breast | Significant (nM range) | The nitro group is suggested to enhance reactivity and facilitate target interactions.[6] |

| 4-(4-Chlorophenyl)terpyridine | - | Lower than Nitro Analog | Demonstrates the importance of the substituent on cytotoxicity.[6] |